molecular formula C6H15ClN2O B555007 L-Leucinamide hydrochloride CAS No. 10466-61-2

L-Leucinamide hydrochloride

Cat. No.: B555007
CAS No.: 10466-61-2
M. Wt: 166.65 g/mol
InChI Key: VSPSRRBIXFUMOU-JEDNCBNOSA-N
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Description

L-Leucinamide (hydrochloride) is a derivative of the essential amino acid leucine. It is commonly used in peptide synthesis and has a molecular formula of C6H15ClN2O. The compound is known for its role in stimulating protein synthesis and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucinamide (hydrochloride) can be synthesized through the reaction of leucine with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of methanol as a solvent and potassium hydroxide to neutralize the solution .

Industrial Production Methods

Industrial production of L-Leucinamide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Leucinamide (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and water .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions typically result in modified peptides .

Scientific Research Applications

L-Leucinamide (hydrochloride) has a wide range of applications in scientific research:

Properties

IUPAC Name

(2S)-2-amino-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPSRRBIXFUMOU-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10466-61-2
Record name Leucinamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10466-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-amino-4-methylvaleramide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the anti-inflammatory effects of L-Leucinamide Hydrochloride?

A1: Research indicates that this compound possesses anti-inflammatory properties comparable to phenylbutazone. [] In rodent models, it effectively reduced inflammation induced by various agents like formaldehyde and nystatin. [] Notably, it significantly decreased exudate volume and granulation tissue weight in a granuloma pouch model. [] This suggests a potential for this compound as an anti-inflammatory agent, though further research is needed to elucidate its mechanism of action and evaluate its efficacy in humans.

Q2: Can microorganisms utilize this compound as a source of leucine?

A3: Studies using microorganisms like Streptococcus faecalis, S. zymogenes, and Lactobacillus arabinosus demonstrated that they can utilize leucine from this compound. [] This utilization is possible due to the activity of exopeptidases present in these microorganisms, which break down peptides and release leucine. [] This finding suggests the potential role of microbial enzymes in influencing the bioavailability and metabolism of this compound.

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